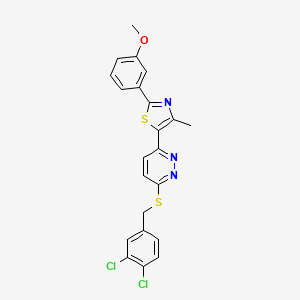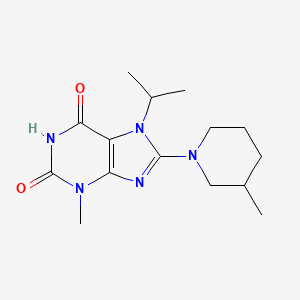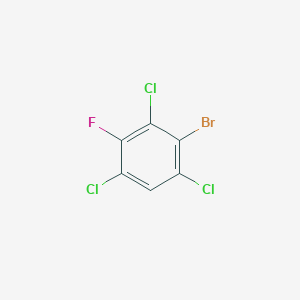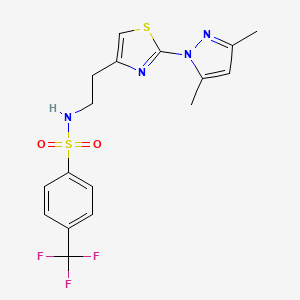
5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole" is a heterocyclic compound that likely exhibits significant pharmacological properties due to the presence of multiple functional groups and aromatic systems. Heterocyclic compounds, particularly those containing pyridazine moieties, have been extensively studied for their diverse biological activities, including platelet aggregation inhibition, hypotensive effects, antibacterial properties, and central nervous system activities .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions starting from various substituted pyridazine or pyridazinone derivatives. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives includes steps such as Friedel-Crafts acylation, cyclization with hydrazine hydrate, and subsequent condensation reactions . The synthesis of the specific compound would likely involve the attachment of a 3,4-dichlorobenzylthio group to a pyridazine core, followed by the introduction of a 3-methoxyphenyl moiety and a methylthiazole group through appropriate synthetic routes.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, confirmed by X-ray diffraction (XRD) . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can also be employed to understand the molecular geometry, electronic properties, and intermolecular interactions of such compounds .
Chemical Reactions Analysis
Compounds with pyridazine cores can undergo a variety of chemical reactions, including dehydrogenation, Michael addition reactions, and reactions with reagents like formaldehyde, secondary amines, and phosphorus oxychloride . The reactivity of the chloro derivative of a pyridazinone towards sodium azide, benzylamine, and anthranilic acid has also been studied, indicating the potential for further functionalization .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one are influenced by their molecular structure. The presence of substituents such as chloro, methoxy, and methyl groups can affect the compound's solubility, melting point, and stability. The pharmacological properties, such as platelet aggregation inhibition and hypotensive effects, are also directly related to the chemical structure . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through DFT calculations and are indicative of the compound's reactivity and potential biological activity .
科学的研究の応用
Synthesis and Antibacterial Activity
The synthesis of novel compounds using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has led to the creation of thieno[2,3-c]pyridazines with evaluated antibacterial activities. These compounds were synthesized through a series of chemical reactions, including hydrazinolysis and treatment with various reagents, resulting in new thieno[2,3-c]pyridazines. The antibacterial activities of these compounds were assessed, highlighting their potential applications in scientific research focusing on antimicrobial properties (A. S. Al-Kamali et al., 2014).
Theoretical Study on Corrosion Inhibition
A theoretical study using density functional theory (DFT) calculations investigated the inhibitory effect of four substituted pyridazines on copper corrosion in nitric acid. This study provides insights into the molecular interactions and quantum chemical parameters that contribute to the corrosion inhibition properties of these pyridazines, offering a foundational understanding for the development of corrosion-resistant materials in scientific research (A. Zarrouk et al., 2012).
Herbicide Action Mechanism
Research on the modes of action of pyridazinone herbicides has revealed their inhibitory effects on the Hill reaction and photosynthesis in plants, which account for their phytotoxic properties. This study provides a detailed understanding of the biochemical interactions involved in the herbicidal activity of pyridazinone compounds, contributing valuable knowledge to the field of agricultural science and herbicide development (J. L. Hilton et al., 1969).
Metabolism Study of Pharmaceutical Compounds
A metabolism study on morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate aimed to elucidate the structure of its main metabolite through chromatography and mass spectrometry. This research enhances the understanding of the metabolic pathways and transformations of this active pharmaceutical ingredient, contributing to the fields of pharmacology and drug development (B. Varynskyi & A. Kaplaushenko, 2020).
特性
IUPAC Name |
5-[6-[(3,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)15-4-3-5-16(11-15)28-2)19-8-9-20(27-26-19)29-12-14-6-7-17(23)18(24)10-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBWEYGEXYZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B3009427.png)

![N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B3009429.png)
![Ethyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate](/img/structure/B3009431.png)
![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)
![benzo[d]thiazol-6-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3009434.png)


![2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-4,5-diphenyl-3-furonitrile](/img/structure/B3009442.png)
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)

![Methyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzoate](/img/structure/B3009446.png)
